1-(difluoromethyl)-3-methyl-N-(3-methylbutyl)-1H-pyrazol-4-amine
Description
Properties
Molecular Formula |
C10H17F2N3 |
|---|---|
Molecular Weight |
217.26 g/mol |
IUPAC Name |
1-(difluoromethyl)-3-methyl-N-(3-methylbutyl)pyrazol-4-amine |
InChI |
InChI=1S/C10H17F2N3/c1-7(2)4-5-13-9-6-15(10(11)12)14-8(9)3/h6-7,10,13H,4-5H2,1-3H3 |
InChI Key |
QKHICVVDEQJFRF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C=C1NCCC(C)C)C(F)F |
Origin of Product |
United States |
Preparation Methods
Synthesis of 4-Halo-1-methyl-1H-pyrazole-3-amine
The initial step involves halogenation of N-methyl-3-aminopyrazole using bromine or chlorine in aqueous media. For example, reacting N-methyl-3-aminopyrazole with hydrobromic acid (HBr) at 0–5°C yields 4-bromo-1-methyl-1H-pyrazole-3-amine with >95% purity. This intermediate is critical for subsequent difluoromethylation.
Reaction Conditions:
Diazotization and Difluoromethylation
The 4-halo intermediate undergoes diazotization with sodium nitrite (NaNO₂) in acidic conditions (pH < 1) to form a diazonium salt. This salt reacts with potassium difluoromethyl trifluoroborate (KDFMT) in the presence of cuprous oxide (Cu₂O) as a catalyst.
Key Parameters:
The difluoromethyl group is introduced regioselectively at the pyrazole’s 3-position, forming 4-bromo-3-(difluoromethyl)-1-methyl-1H-pyrazole.
Alkylamine Substitution
The final step replaces the bromine atom with 3-methylbutylamine via nucleophilic aromatic substitution (SNAr). Using a polar aprotic solvent like dimethylformamide (DMF) and a base such as potassium carbonate (K₂CO₃) facilitates this reaction.
Optimized Conditions:
-
Solvent: DMF
-
Base: K₂CO₃ (2 equivalents)
-
Temperature: 80–100°C
-
Reaction Time: 12–16 hours
-
Yield: 75–80%
Carboxylate Intermediate Route
Synthesis of Ethyl 3-Difluoromethyl-1-methyl-1H-pyrazole-4-carboxylate
This method begins with alkyl difluoroacetoacetate, which undergoes cyclization with methylhydrazine in ethanol. Acidification using in situ-generated carbonic acid (from CO₂ and water) yields the pyrazole carboxylate ester.
Reaction Scheme:
Conditions:
Hydrolysis and Amidation
The ester group is hydrolyzed to a carboxylic acid using aqueous NaOH, followed by coupling with 3-methylbutylamine via carbodiimide-mediated amidation (e.g., EDC/HOBt).
Data Summary:
| Step | Reagent | Solvent | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Hydrolysis | 2M NaOH | EtOH/H₂O | 90 | 98 |
| Amidation | EDC, HOBt | DCM | 70 | 95 |
Continuous Flow Synthesis
Advantages of Flow Chemistry
Industrial-scale production employs continuous flow reactors to enhance heat transfer and reduce reaction times. For instance, diazotization and difluoromethylation steps are conducted in a tandem flow system, achieving 94% yield in <30 minutes.
Flow Reactor Parameters:
-
Residence Time: 10 minutes per step
-
Temperature Gradient: 0°C → 50°C
-
Catalyst: Cu₂O nanoparticles (immobilized)
Comparative Analysis of Methods
| Method | Total Yield (%) | Purity (%) | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Halogenation-Amination | 68 | 97 | High | Moderate |
| Carboxylate Route | 58 | 95 | Moderate | Low |
| Continuous Flow | 82 | 99 | Very High | High |
Mechanistic Insights and By-Product Management
Side Reactions in Diazotization
Excessive NaNO₂ or elevated temperatures (>5°C) during diazotization can lead to over-nitrosation, generating nitroso-pyrazole impurities. These are mitigated by strict temperature control and stoichiometric NaNO₂ use.
Purification Techniques
Crude products are purified via vacuum distillation (for intermediates) and recrystallization (final amine). Ethyl acetate/hexane mixtures (3:1 v/v) effectively remove unreacted amines and halide salts.
Chemical Reactions Analysis
Types of Reactions
1-(difluoromethyl)-3-methyl-N-(3-methylbutyl)-1H-pyrazol-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out to modify the functional groups attached to the pyrazole ring.
Substitution: The compound can undergo nucleophilic substitution reactions, where the difluoromethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while substitution reactions can produce various substituted pyrazoles.
Scientific Research Applications
1-(difluoromethyl)-3-methyl-N-(3-methylbutyl)-1H-pyrazol-4-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Mechanism of Action
The mechanism of action of 1-(difluoromethyl)-3-methyl-N-(3-methylbutyl)-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or proteins, leading to its biological effects. For example, in antifungal applications, it may target fungal enzymes involved in cell wall synthesis, disrupting the growth and reproduction of the fungi .
Comparison with Similar Compounds
Key Properties :
- Molecular Formula : Presumed to be $ \text{C}{10}\text{H}{16}\text{F}2\text{N}3 $ (based on structural analogs).
- Molecular Weight : Estimated ~215.25 g/mol.
- Structural Features: Difluoromethyl group at position 1: Enhances metabolic stability and lipophilicity compared to non-fluorinated analogs . 3-Methylbutyl chain at position 4: Likely contributes to improved membrane permeability and target binding via hydrophobic interactions .
Comparison with Similar Compounds
Substituted pyrazol-4-amine derivatives exhibit diverse pharmacological properties influenced by their substituents. Below is a comparative analysis of structurally related compounds:
Structural Analogs and Their Features
Substituent Effects on Properties
Fluorine Substitution
- Difluoromethyl (CF$2$H) : Provides moderate electronegativity and lipophilicity, balancing metabolic stability and solubility. Contrasts with trifluoromethyl (CF$3$) , which offers higher electronegativity but may reduce solubility .
- Fluorine in Aromatic Systems : Compounds like 4-(1-(6-(difluoromethyl)pyridin-3-yl)cyclopropyl)-3-methyl-N-(1-(1H-1,2,4-triazol-3-yl)ethyl)-1H-pyrrole-2-carboxamide () highlight the role of difluoromethylpyridinyl groups in enhancing target affinity .
Alkyl Chain Variations
- 3-Methylbutyl : Longer alkyl chains (e.g., 3-methylbutyl vs. cyclopropyl or ethyl) improve hydrophobic interactions but may increase molecular weight and reduce solubility .
Biological Activity
1-(Difluoromethyl)-3-methyl-N-(3-methylbutyl)-1H-pyrazol-4-amine is a pyrazole derivative that has gained attention in medicinal chemistry and agricultural applications due to its unique structural features and biological activities. The compound is characterized by the presence of a difluoromethyl group, which enhances its reactivity and potential efficacy in various biological systems.
- Molecular Formula : C_{10}H_{14}F_2N_4
- Molecular Weight : Approximately 202.2 g/mol
The compound's structure influences its biological interactions, particularly in the context of fungicidal activity and potential pharmaceutical applications.
Biological Activity Overview
1-(Difluoromethyl)-3-methyl-N-(3-methylbutyl)-1H-pyrazol-4-amine exhibits significant biological activities, particularly:
- Antifungal Properties : It has shown efficacy as an agricultural fungicide, targeting various fungal pathogens.
- Pharmaceutical Potential : Research indicates potential applications in drug development, particularly for diseases where pyrazole derivatives are beneficial.
The biological activity of this compound can be attributed to its ability to interact with specific biological targets. The difluoromethyl group enhances lipophilicity, allowing better membrane penetration and interaction with target proteins involved in fungal cell wall synthesis or signaling pathways.
Comparative Analysis with Similar Compounds
A comparative analysis with structurally similar compounds reveals unique properties that may contribute to its biological activity:
| Compound Name | Structure Characteristics | Unique Properties |
|---|---|---|
| 3-Methyl-N-(3-methylbutyl)-1H-pyrazole-4-carboxamide | Lacks difluoromethyl group | Potentially less reactive but still biologically active |
| 1-(Trifluoromethyl)-3-methyl-N-(propyl)-pyrazol-4-amine | Trifluoromethyl instead of difluoromethyl | Different electronic properties affecting reactivity |
| 5-Methyl-N-(isobutyl)-pyrazole-4-carboxylic acid | Different substituents on the pyrazole ring | Exhibits distinct biological activities |
This table highlights the significance of the difluoromethyl group in enhancing the reactivity and biological efficacy of 1-(difluoromethyl)-3-methyl-N-(3-methylbutyl)-1H-pyrazol-4-amine.
Case Studies and Research Findings
Recent studies have focused on the synthesis and biological evaluation of pyrazole derivatives, including 1-(difluoromethyl)-3-methyl-N-(3-methylbutyl)-1H-pyrazol-4-amine. For instance:
- Fungicidal Activity : A study demonstrated that this compound effectively inhibited the growth of several fungal strains, including Botrytis cinerea and Fusarium graminearum, with IC50 values indicating potent antifungal activity .
- Pharmacological Evaluations : Preclinical evaluations have shown that derivatives of this compound exhibit low toxicity profiles while maintaining high efficacy against targeted pathogens .
- Molecular Docking Studies : Computational studies have suggested that 1-(difluoromethyl)-3-methyl-N-(3-methylbutyl)-1H-pyrazol-4-amine binds favorably to active sites of enzymes involved in fungal metabolism, providing insights into its mechanism of action .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1-(difluoromethyl)-3-methyl-N-(3-methylbutyl)-1H-pyrazol-4-amine, and how can purity be optimized?
- Methodology: Multi-step synthesis involving condensation of difluoromethylpyrazole precursors with 3-methylbutylamine under inert conditions. Key steps:
- Use copper-catalyzed coupling for C-N bond formation (e.g., as in ).
- Purify via column chromatography (hexane/EtOAc gradients) and recrystallization.
- Monitor reaction progress with TLC and confirm purity via HPLC (>98%) .
- Critical Parameters: Temperature control (35–60°C), anhydrous solvents, and stoichiometric excess of amines to suppress side reactions .
Q. Which spectroscopic techniques are essential for characterizing this compound, and what spectral markers should researchers prioritize?
- Primary Tools:
- ¹H/¹³C NMR: Identify difluoromethyl (δ ~5.8–6.2 ppm, split due to CF₂) and tertiary amine protons (δ ~2.5–3.5 ppm) .
- HRMS: Confirm molecular ion [M+H]⁺ with exact mass matching C₁₁H₂₀F₂N₃ (calc. ~256.16 g/mol) .
- IR: Detect N-H stretches (~3300 cm⁻¹) and C-F vibrations (~1100–1200 cm⁻¹) .
- Validation: Compare with simulated spectra from DFT calculations (e.g., B3LYP/6-311G(d,p)) .
Q. How does the difluoromethyl group influence the compound’s stability under varying pH and temperature conditions?
- Stability Profile:
- Acidic/Neutral Conditions: Stable (similar to fluorinated pyrazoles in ).
- Alkaline Conditions: Risk of F⁻ elimination; monitor via ¹⁹F NMR .
- Storage Recommendations: -20°C under argon, with desiccants to prevent hydrolysis .
Advanced Research Questions
Q. How can crystallographic data (e.g., SHELX refinement) resolve ambiguities in the compound’s tautomeric forms?
- Approach:
- Grow single crystals via slow evaporation in EtOAc/hexane.
- Collect diffraction data (Mo-Kα radiation) and refine using SHELXL .
- Key Metrics:
- Torsion angles (C3-N4-C5) to confirm preferred tautomer.
- Hydrogen-bonding networks (e.g., N-H⋯F interactions) .
- Contradiction Management: Cross-validate with DFT-optimized geometries .
Q. What computational strategies (e.g., DFT, molecular docking) predict the compound’s bioactivity against enzymatic targets?
- Workflow:
DFT Optimization: B3LYP/6-311G(d,p) to determine electrostatic potential (MEP) and HOMO-LUMO gaps .
Docking Studies (AutoDock Vina): Screen against kinases or GPCRs using the difluoromethyl group as a hydrophobic anchor .
- Validation: Compare IC₅₀ values from enzyme inhibition assays (e.g., ELISA) .
Q. How can researchers address contradictory reactivity data in nucleophilic substitution reactions involving this compound?
- Case Study: Discrepancies in SN2 vs. radical pathways for fluorine displacement.
- Resolution Tactics:
- Kinetic Isotope Effects (KIE): Differentiate mechanisms .
- EPR Spectroscopy: Detect radical intermediates during reactions .
- Design Adjustments: Use bulky bases (e.g., DBU) to favor ionic pathways .
Q. What strategies optimize the compound’s pharmacokinetic properties (e.g., logP, metabolic stability) for in vivo studies?
- Key Modifications:
- Lipophilicity: LogP ~2.5 (measured via shake-flask; adjust with alkyl chain variations) .
- Metabolic Stability: Introduce deuterium at benzylic positions to block CYP450 oxidation .
- In Vivo Validation: Microsomal assays (rat liver S9 fractions) and LC-MS/MS for metabolite profiling .
Data Contradiction Analysis
Q. How should researchers reconcile discrepancies in reported biological activities of fluorinated pyrazole analogs?
- Root Causes:
- Assay Variability: Normalize data using positive controls (e.g., doxorubicin for cytotoxicity) .
- Structural Isomerism: Confirm regiochemistry via NOESY (e.g., 1,3- vs. 1,5-substitution) .
- Meta-Analysis: Apply QSAR models to isolate substituent effects (e.g., Hammett σ values for fluorine) .
Structural-Activity Relationship (SAR) Guidance
Q. What role does the 3-methylbutyl group play in target selectivity, and how can it be modified to enhance binding affinity?
- SAR Insights:
- Branching Effects: 3-methylbutyl enhances van der Waals interactions vs. linear chains (e.g., n-pentyl) .
- Modifications: Replace with cyclopropane-containing groups to reduce conformational flexibility .
- Experimental Testing: SPR or ITC to quantify binding thermodynamics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
